Calculated Physicochemical Properties: 2‑Methoxy vs. 6,6‑Dimethyl Analog
The 2‑methoxy group in the target compound significantly increases polarity and reduces lipophilicity relative to the commonly used 6,6‑dimethyl‑3‑azabicyclo[3.1.0]hex‑2‑ene building block. Specifically, the target compound exhibits a LogP of 0.681 (vs. 1.343 for the dimethyl analog) and a TPSA of 21.59 Ų (vs. 12.36 Ų) .
| Evidence Dimension | Calculated lipophilicity (LogP) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | LogP = 0.681; TPSA = 21.59 Ų |
| Comparator Or Baseline | 6,6-Dimethyl-3-azabicyclo[3.1.0]hex-2-ene (CAS 943516-56-1); LogP = 1.343; TPSA = 12.36 Ų |
| Quantified Difference | LogP reduced by 0.662 units (approx. 2‑fold); TPSA increased by 9.23 Ų (approx. 1.7‑fold) |
| Conditions | Calculated values from vendor technical datasheets (Leyan) using standard computational methods |
Why This Matters
The lower LogP and higher TPSA of the target compound predict improved aqueous solubility and reduced passive membrane permeability, which are critical parameters for CNS drug design and for avoiding non‑specific binding in biochemical assays.
